molecular formula C10H20ClNO B13295628 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride

1-(2-Aminocyclooctyl)ethan-1-one hydrochloride

Cat. No.: B13295628
M. Wt: 205.72 g/mol
InChI Key: CHFRCLOBVUKGKH-UHFFFAOYSA-N
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Description

1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H20ClNO It is known for its unique structure, which includes a cyclooctane ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride typically involves the following steps:

    Cyclooctane Derivatization: The starting material, cyclooctane, undergoes functionalization to introduce an amino group at the 2-position. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with ammonia or an amine.

    Ethanone Introduction: The amino-substituted cyclooctane is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone moiety. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

1-(2-Aminocyclooctyl)ethan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Aminocyclohexyl)ethan-1-one hydrochloride
  • 1-(2-Aminocyclopentyl)ethan-1-one hydrochloride
  • 1-(2-Aminocycloheptyl)ethan-1-one hydrochloride

Comparison: 1-(2-Aminocyclooctyl)ethan-1-one hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

1-(2-aminocyclooctyl)ethanone;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-8(12)9-6-4-2-3-5-7-10(9)11;/h9-10H,2-7,11H2,1H3;1H

InChI Key

CHFRCLOBVUKGKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCCCC1N.Cl

Origin of Product

United States

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